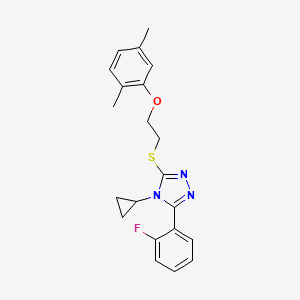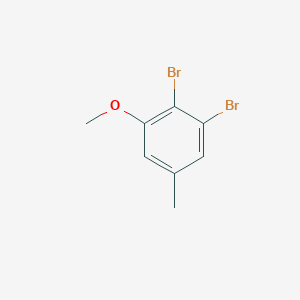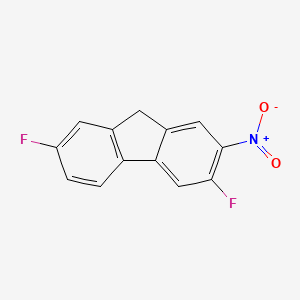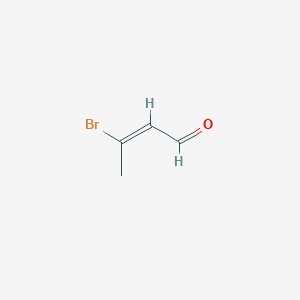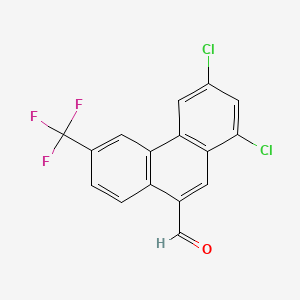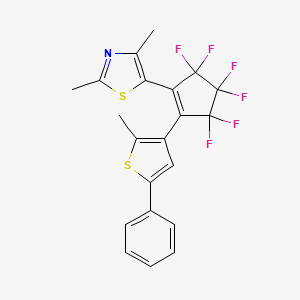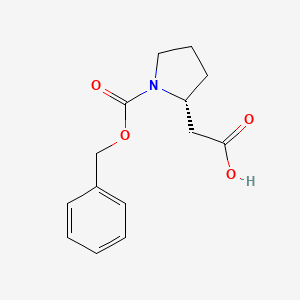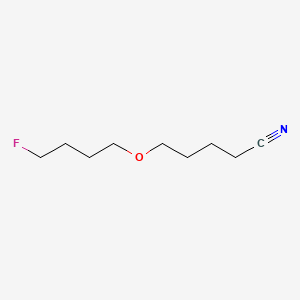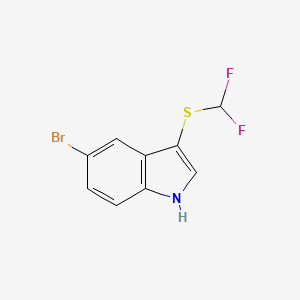
3-Fluoro-N,N-dimethyl-4-(pyrrolidin-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-N,N-dimethyl-4-(pyrrolidin-2-yl)aniline is an organic compound characterized by the presence of a fluorine atom, a dimethylamino group, and a pyrrolidine ring attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N,N-dimethyl-4-(pyrrolidin-2-yl)aniline typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and 2-pyrrolidinone.
Formation of Intermediate: The 3-fluoroaniline undergoes a nucleophilic substitution reaction with 2-pyrrolidinone to form an intermediate compound.
Dimethylation: The intermediate is then subjected to dimethylation using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydride or potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N,N-dimethyl-4-(pyrrolidin-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
- **Sub
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Properties
CAS No. |
1359655-70-1 |
|---|---|
Molecular Formula |
C12H17FN2 |
Molecular Weight |
208.27 g/mol |
IUPAC Name |
3-fluoro-N,N-dimethyl-4-pyrrolidin-2-ylaniline |
InChI |
InChI=1S/C12H17FN2/c1-15(2)9-5-6-10(11(13)8-9)12-4-3-7-14-12/h5-6,8,12,14H,3-4,7H2,1-2H3 |
InChI Key |
OSSORCGXDXNTAC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)C2CCCN2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12849797.png)

